molecular formula C8H16N2 B143834 2-Methyl-2,7-diazaspiro[4.4]nonane CAS No. 135380-53-9

2-Methyl-2,7-diazaspiro[4.4]nonane

Cat. No. B143834
M. Wt: 140.23 g/mol
InChI Key: OQHQOOLVQDEIGL-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazaspiro[4.4]nonane is a compound that belongs to the class of diazaspiro nonanes, which are characterized by having two nitrogen atoms incorporated within a spirocyclic framework. This structural motif is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related diazaspiro nonanes has been reported using different starting materials and methodologies. For instance, an improved synthesis of 2,7-diazaspiro[4.4]nonane was achieved starting from malononitrile, involving nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, resulting in higher efficiency and better yield . Another approach for synthesizing functionalized diazaspiro nonanes involves a Michael addition/cyclization sequence, leading to the formation of various derivatives in moderate to good yields . Additionally, a one-pot synthesis method using Mn(III)-based oxidation has been developed for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing the versatility of synthetic strategies for such compounds .

Molecular Structure Analysis

The molecular structure of diazaspiro nonanes has been confirmed through various analytical techniques, including X-ray diffraction studies. These studies have provided insights into the crystalline and molecular structure of the compounds, which is crucial for understanding their reactivity and properties .

Chemical Reactions Analysis

Diazaspiro nonanes can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles with methanol in the presence of sulfuric acid leads to the formation of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles . Furthermore, cycloaddition reactions have been employed to synthesize 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives, which can further react to form tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro nonanes are influenced by their molecular structure. For instance, the spiromonomer described in the synthesis of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is liquid at room temperature and undergoes photoinitiated cationic polymerization without volume expansion, indicating its potential in material science applications . The solubility, stability, and reactivity of these compounds can be tailored by modifying their functional groups, as demonstrated in the synthesis of various derivatives .

Scientific Research Applications

Improved Synthesis Methods

  • Enhanced Synthesis Techniques : The synthesis of Diazaspiro[4.4] nonane has been improved using malononitrile, involving nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction. This method offers higher efficiency and better yield (Ji Zhiqin, 2004).

Chemical Structure and Properties

  • Molecular Structure Analysis : The molecular structure and properties of various diazaspiro[4.4] nonane derivatives have been extensively studied. For instance, spiroarsoranes demonstrate polytopal equilibrium in solution, as evidenced by HPLC and NMR studies (A. R. Tapia-Benavides et al., 2010).
  • Crystal Structure Prediction : A study on (R/S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione revealed insights into the crystal structure prediction using a dispersion-corrected density functional approach (R. L. Willer et al., 2012).

Synthesis of Derivatives

  • Creation of Derivatives : Several derivatives of 2,7-diazaspiro[4.4] nonane have been synthesized, each with unique properties and potential applications. For example, methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems have been developed, which are important in pharmaceutical research (Aaron C. Smith et al., 2016).

Biomedical Applications

  • Antitubercular Agents : Benzothiazinone derivatives containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties have shown excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (A-peng Wang et al., 2020).
  • Osteoclast Activity Inhibition : Novel 2,7-Diazaspiro[4,4]nonane derivatives have been developed to inhibit osteoclast activities and prevent bone loss in mice without affecting bone formation. This highlights its potential in treating osteoporosis (Lucile Mounier et al., 2020).

Material Science Applications

  • Polymer Development : New polyether and poly(ether ketone)s containing the 1,6-diazaspiro[4.4]nonane-2,7-dione core have been created, showcasing excellent thermo-oxidative stability and low dielectric constants, beneficial for material science applications (Hui Zhou et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The signal word associated with this compound is "Warning" . For more detailed safety information, please refer to its MSDS .

properties

IUPAC Name

2-methyl-2,7-diazaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-8(7-10)2-4-9-6-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHQOOLVQDEIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405775
Record name 2-methyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,7-diazaspiro[4.4]nonane

CAS RN

135380-53-9
Record name 2-methyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2,7-diazaspiro[4.4]nonane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TP Culbertson, JP Sanchez, L Gambino… - Journal of medicinal …, 1990 - ACS Publications
Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships Page 1 2270 J. Med. Chem. 2270-2275 rification by a …
Number of citations: 37 pubs.acs.org
K Weinberg, A Stoit, CG Kruse, MF Haddow… - Tetrahedron, 2013 - Elsevier
The synthesis and differential substitution/protection of a series of spirodiamine scaffolds are described. Methods for selective access to the two mono-N-methyl isomers based on 2,7-…
Number of citations: 23 www.sciencedirect.com

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